NR2B Receptor Affinity Differentiation: 3-Substituted Cyclopentylamine Core vs. 2-Phenyl Isomer (Cypenamine)
The 3-phenylcyclopentan-1-amine scaffold is the pharmacophoric core of a series of potent NR2B-selective NMDA antagonists. The optimized compound 22, which incorporates a 3-substituted cyclopentylamine linked via a 1,2,4-oxadiazole to a 4-methylphenyl group, achieved a Ki of 0.88 nM at the NR2B receptor, with selectivity over hERG binding [1]. In contrast, 2-phenylcyclopentan-1-amine (cypenamine) has no reported NR2B activity; its known pharmacology is limited to psychostimulant effects via AMPA receptor modulation and monoamine transporter interactions [2]. This represents a complete mechanistic divergence driven solely by the position of the amine substituent on the cyclopentane ring.
| Evidence Dimension | NR2B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 3-Substituted cyclopentylamine scaffold (compound 22): Ki = 0.88 nM |
| Comparator Or Baseline | 2-Phenylcyclopentan-1-amine (cypenamine): no reported NR2B binding affinity |
| Quantified Difference | Qualitative mechanistic divergence; NR2B activity absent in 2-phenyl isomer |
| Conditions | NR2B binding assay; compound 22 tested as part of a 3-substituted aminocyclopentane series (Layton et al., 2011) |
Why This Matters
Users requiring an NR2B-selective antagonist scaffold must select the 3-substituted cyclopentylamine isomer; the 2-phenyl isomer is pharmacologically irrelevant for this target class.
- [1] Layton ME, Kelly MJ 3rd, Rodzinak KJ, et al. Discovery of 3-substituted aminocyclopentanes as potent and orally bioavailable NR2B subtype-selective NMDA antagonists. ACS Chem Neurosci. 2011;2(7):352-362. doi:10.1021/cn200013d View Source
- [2] Wikipedia. Cypenamine. https://en.wikipedia.org/wiki/Cypenamine View Source
